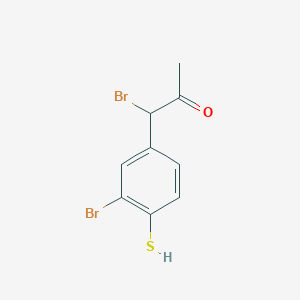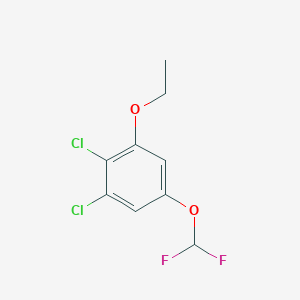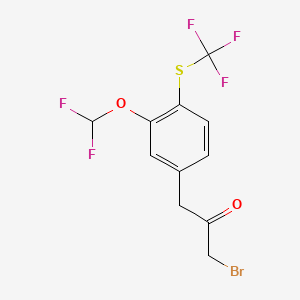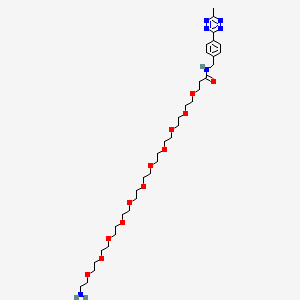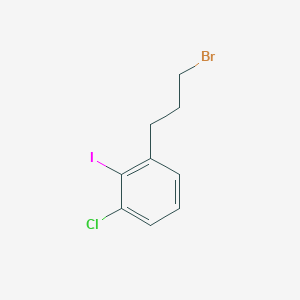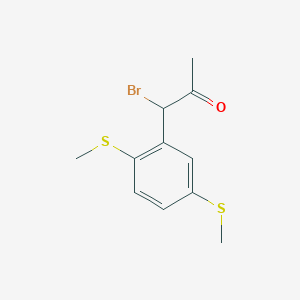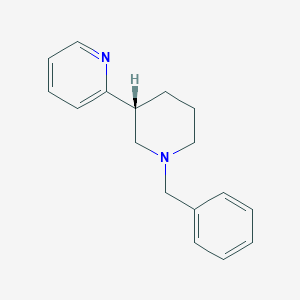
(R)-2-(1-Benzylpiperidin-3-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Benzylpiperidin-3-YL)pyridine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Benzylpiperidin-3-YL)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Attachment of the Pyridine Ring: The final step involves the coupling of the piperidine derivative with a pyridine ring, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of ®-2-(1-Benzylpiperidin-3-YL)pyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
®-2-(1-Benzylpiperidin-3-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
®-2-(1-Benzylpiperidin-3-YL)pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(1-Benzylpiperidin-3-YL)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-1-Benzylpiperidin-3-yl-isopropyl-amine: Another piperidine derivative with similar structural features.
®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A compound with a tert-butyl group instead of a pyridine ring.
Uniqueness
®-2-(1-Benzylpiperidin-3-YL)pyridine is unique due to the presence of both the benzyl and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
特性
CAS番号 |
861907-80-4 |
|---|---|
分子式 |
C17H20N2 |
分子量 |
252.35 g/mol |
IUPAC名 |
2-[(3R)-1-benzylpiperidin-3-yl]pyridine |
InChI |
InChI=1S/C17H20N2/c1-2-7-15(8-3-1)13-19-12-6-9-16(14-19)17-10-4-5-11-18-17/h1-5,7-8,10-11,16H,6,9,12-14H2/t16-/m1/s1 |
InChIキー |
RNZXCSZUVOWBTC-MRXNPFEDSA-N |
異性体SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)C3=CC=CC=N3 |
正規SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


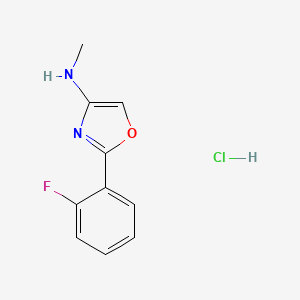
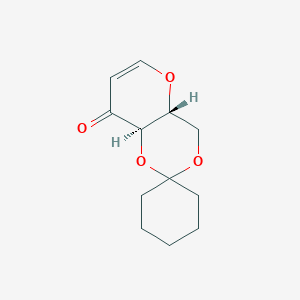
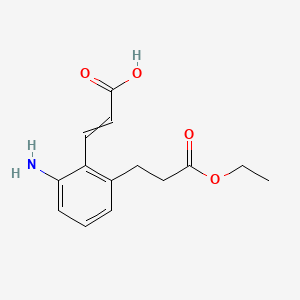
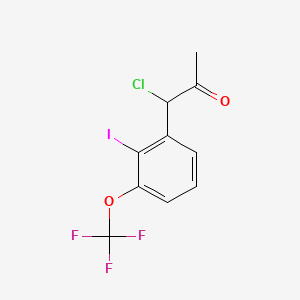
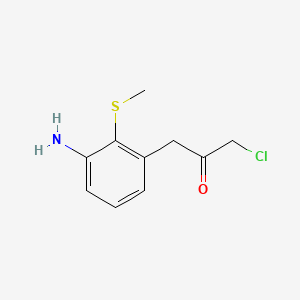
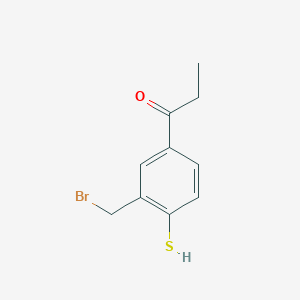
![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
